Xanthosine
Overview
Description
Xanthosine is a nucleoside derived from the combination of xanthine and ribose. It plays a crucial role in the biosynthesis of purine alkaloids, acting as a precursor to compounds such as theobromine and caffeine . This compound is found in various biological systems and is involved in numerous metabolic pathways.
Mechanism of Action
Target of Action
Xanthosine is a nucleoside derived from xanthine and ribose . It primarily targets enzymes such as Purine nucleoside phosphorylase 2 and Xanthine phosphoribosyltransferase . These enzymes play crucial roles in the metabolism of purine bases, which are key components of DNA, RNA, and energy molecules like ATP .
Mode of Action
This compound interacts with its targets by serving as a substrate for these enzymes. For instance, it is the biosynthetic precursor to 7-methylthis compound by the action of 7-methylthis compound synthase . This interaction leads to the formation of new compounds, which are integral to various biochemical pathways .
Biochemical Pathways
This compound participates in several biochemical pathways. It is an intermediate in the degradation of adenosine monophosphate to uric acid, being formed by oxidation of hypoxanthine . It is also involved in the synthesis of caffeine, serving as a precursor to theobromine, which in turn is the precursor to caffeine . These pathways have downstream effects on energy metabolism and neurological functions, given the role of caffeine as a central nervous system stimulant .
Pharmacokinetics
The pharmacokinetics of this compound, like other methylxanthines, involves its distribution through body fluids and its metabolism in the liver . .
Result of Action
The action of this compound results in various molecular and cellular effects. Its conversion into other compounds like 7-methylthis compound, theobromine, and caffeine has significant implications. For instance, caffeine, a product of these transformations, has well-known effects such as stimulating the central nervous system and temporarily warding off drowsiness, and restoring alertness .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xanthosine can be synthesized through the deamination of guanosine. This process involves the use of deaminase enzymes that convert guanosine into this compound . Additionally, this compound can be prepared by the dephosphorylation of this compound monophosphate .
Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological methods involving microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce this compound by optimizing the metabolic pathways involved in its synthesis .
Chemical Reactions Analysis
Types of Reactions: Xanthosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to xanthine by xanthine oxidase.
Reduction: this compound can be reduced to inosine under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ribose moiety can be modified.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase in the presence of oxygen.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as ammonia or amines.
Major Products Formed:
Oxidation: Xanthine.
Reduction: Inosine.
Substitution: Various substituted nucleosides depending on the nucleophile used.
Scientific Research Applications
Xanthosine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Guanosine: Another nucleoside involved in nucleotide metabolism.
Inosine: A nucleoside that can be derived from xanthosine through reduction.
Xanthine: The oxidized form of this compound.
Uniqueness of this compound: this compound is unique due to its dual role as both a precursor and a product in various metabolic pathways. It serves as a key intermediate in the biosynthesis of important purine alkaloids such as caffeine and theobromine . Additionally, its ability to undergo multiple types of chemical reactions makes it a versatile compound in biochemical research .
Properties
IUPAC Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O6/c15-1-3-5(16)6(17)9(20-3)14-2-11-4-7(14)12-10(19)13-8(4)18/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBORTCNDUKBEOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146-80-5 | |
Record name | xanthosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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